Cluster Analysis-Based QC Classification: API-Key Impurity vs. Tablet-Key Impurity (Impurity 14 vs. Impurity 4)
A hierarchical cluster analysis of HPLC impurity data from 146 batches of gefitinib tablets sourced from 9 different manufacturers established two distinct impurity monitoring priorities. Impurity 4 was identified as the key quality control impurity for the production and storage of gefitinib tablets (finished dosage form). In contrast, Impurity 14—along with Impurities 8, 9, 11, 12, and 13—was identified as a key quality control impurity specifically for the gefitinib active pharmaceutical ingredient (API) [1]. This differential classification means that procurement of Impurity 14 reference standard is indispensable for API release testing and raw material screening, whereas Impurity 4 is primarily relevant for formulation stability studies.
Impurity 4 ⇨ tablet-stage marker
| Evidence Dimension | Cluster Analysis Assignment of Key Quality Control Impurity Status |
|---|---|
| Target Compound Data | Classified as key QC impurity for gefitinib API (cluster group: Impurities 8, 9, 11, 12, 13, 14) |
| Comparator Or Baseline | Impurity 4 classified as key QC impurity for gefitinib tablets (finished dosage form) |
| Quantified Difference | Binary classification distinction: API-stage vs. formulation-stage QC marker; Impurity 14 belongs to the API-critical cluster (6 impurities), Impurity 4 belongs to the tablet-critical cluster (1 impurity) |
| Conditions | HPLC method: Shimadzu GL Inertsustain C18 (3.0 mm × 100 mm, 3 μm); mobile phase A: 0.05 mol·L⁻¹ ammonium acetate–methanol (83:17), mobile phase B: acetonitrile; gradient elution at 0.5 mL·min⁻¹; 55 °C; 247 nm detection; n = 146 batches from 9 manufacturers [1] |
Why This Matters
This cluster analysis provides statistically derived, manufacturer-agnostic evidence that Impurity 14 is non-substitutable for API quality control, directly informing procurement decisions for reference standards in ANDA and DMF filings.
- [1] Chen L, Wu B, Lin QJ, Chen ZM, Cai SY. Study on the Determination of Related Substances and Quality Control of Gefitinib Tablets. Chin J Mod Appl Pharm, 2024, 41(17): 2381-2387. DOI: 10.13748/j.cnki.issn1007-7693.20240324 View Source
